QM295
Description
QM295 (chemical name: (4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one) is a quinone methide-containing inhibitor of endoplasmic reticulum oxidoreductase 1 alpha (ERO1α), a flavoenzyme critical for oxidative protein folding in the endoplasmic reticulum (ER). Identified through high-throughput screening, this compound interacts with the reduced form of ERO1α, preventing its reoxidation and modulating ER redox homeostasis . Key properties include:
- Molecular weight: 295.29 g/mol
- Solubility: 100 mg/mL in DMSO (338.65 mM)
- Storage: Stable at -20°C (powder) or -80°C (solution) .
This compound exhibits dose-dependent inhibition of ERO1α reoxidation, with moderate potency (IC₅₀ ~16.46 µM in mammalian systems) and activates the unfolded protein response (UPR) to precondition cells against ER stress .
Properties
Molecular Formula |
C17H15NO4 |
|---|---|
Molecular Weight |
297.31 |
IUPAC Name |
4-(4-Hydroxy-3-methoxy-benzyl)-3-phenyl-2H-isoxazol-5-one |
InChI |
InChI=1S/C17H15NO4/c1-21-15-10-11(7-8-14(15)19)9-13-16(18-22-17(13)20)12-5-3-2-4-6-12/h2-8,10,18-19H,9H2,1H3 |
InChI Key |
ONPIBKUNQIZGQJ-UHFFFAOYSA-N |
SMILES |
O=C1C(CC2=CC=C(O)C(OC)=C2)=C(C3=CC=CC=C3)NO1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
QM295; QM 295; QM-295 |
Origin of Product |
United States |
Comparison with Similar Compounds
QM295 vs. EN460
EN460 (2-chloro-5-[4,5-dihydro-5-oxo-4-[(5-phenyl-2-furanyl)methylene]-3-(trifluoromethyl)-1H-pyrazol-1-yl]) is a structurally distinct ERO1α inhibitor identified alongside QM293.
Key Findings :
This compound vs. Erodoxin
Erodoxin (dinitrobromobenzene derivative) is a yeast-specific ERO1 inhibitor with weak activity against mammalian ERO1α (IC₅₀ >400 µM) .
| Parameter | This compound | Erodoxin |
|---|---|---|
| Target Specificity | Mammalian ERO1α | Yeast ERO1 |
| IC₅₀ (Mammalian ERO1α) | 16.46 µM | >400 µM |
| Mechanism | Reversible thiol adduct formation | SNAr chemistry (irreversible) |
| Species Selectivity | Broad | Narrow (yeast-specific) |
Key Findings :
This compound vs. T151742
T151742, a sulfuretin derivative, represents a newer generation of ERO1α inhibitors with improved selectivity .
| Parameter | This compound | T151742 |
|---|---|---|
| IC₅₀ (ERO1α) | 16.46 µM | 8.27 µM |
| Selectivity | Binds other FAD enzymes (e.g., LSD1) | ERO1α-specific (no LSD1 binding) |
| Toxicity | Moderate | Lower (preliminary data) |
| In Vivo Applicability | Limited by off-target effects | Under investigation |
Key Findings :
- T151742 demonstrates superior potency (IC₅₀ ~8.27 µM) and selectivity, addressing this compound’s limitations in off-target reactivity .
Data Tables
Table 1. Inhibitory Activity of ERO1α-Targeting Compounds
| Compound | IC₅₀ (µM) | Selectivity | Key Mechanism |
|---|---|---|---|
| This compound | 16.46 | Low (FAD enzymes) | Quinone methide adducts |
| EN460 | 1.9–16.46 | Moderate | Enone-thiol adducts |
| Erodoxin | >400 | Yeast-specific | SNAr chemistry |
| T151742 | 8.27 | High (ERO1α-specific) | Non-covalent interaction |
Table 2. Physicochemical and Functional Properties
| Compound | Molecular Weight | Solubility (DMSO) | Storage Stability |
|---|---|---|---|
| This compound | 295.29 g/mol | 100 mg/mL | -20°C (3 years) |
| EN460 | 460.84 g/mol | Not reported | -80°C (solution) |
| T151742 | Not reported | Not reported | Under study |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
